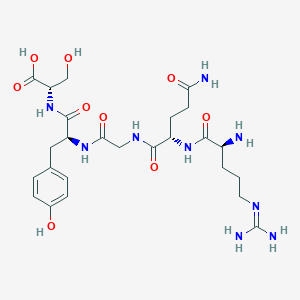
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a methylsulfanyl group at the 6-position and a phenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-3-phenyl-1H-pyridin-2-one can be achieved through various synthetic routes. One efficient method involves the one-pot reaction of 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This method provides a high yield of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-methylsulfanyl-3-phenyl-1H-pyridin-2-one is not fully elucidated, but it is believed to interact with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl and phenyl groups may enhance its binding affinity and specificity for certain biological targets, potentially leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Pyrazolo[3,4-d]pyrimidin-4-ol: A compound with a similar pyridinone core but different substituents.
Uniqueness
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one is unique due to the specific combination of the methylsulfanyl and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
828276-44-4 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
6-methylsulfanyl-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NOS/c1-15-11-8-7-10(12(14)13-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
Clave InChI |
YWSXRUQVPMBDCC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

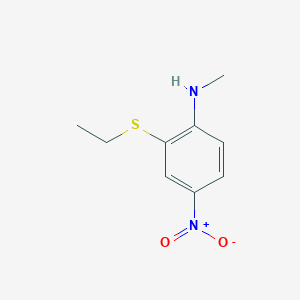
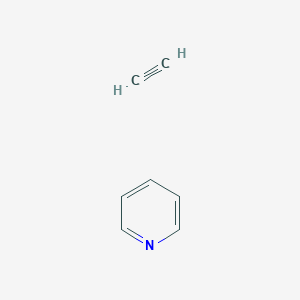
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
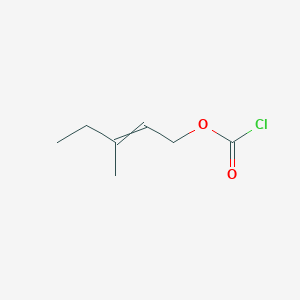
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
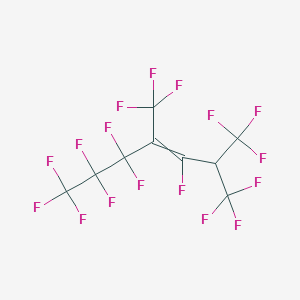
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
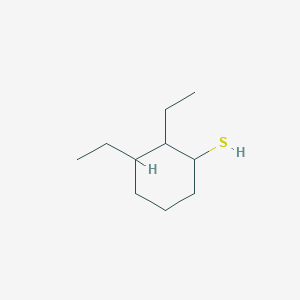
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
